molecular formula C11H8ClF6O3PS B11641482 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide

7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide

Cat. No.: B11641482
M. Wt: 400.66 g/mol
InChI Key: GNUBUEVYUWKMHZ-UHFFFAOYSA-N
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Description

7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide typically involves multi-step organic reactions. The starting materials might include chlorinated aromatic compounds, ethoxy groups, and trifluoromethyl groups. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of such compounds would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification processes to obtain high-purity products. Techniques such as distillation, crystallization, and chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of phosphines or other reduced phosphorus-containing species.

    Substitution: The compound might participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce phosphines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure might make it useful in studying reaction mechanisms or developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or antimicrobial properties.

Medicine

Pharmaceutical research might investigate this compound for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the compound’s specific use.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-oxide
  • 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfone

Uniqueness

Compared to similar compounds, 7-chloro-2-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,2-benzodioxaphosphinine 2-sulfide might exhibit unique reactivity due to the presence of the sulfide group. This could influence its chemical behavior, making it more or less reactive in certain types of reactions.

Properties

Molecular Formula

C11H8ClF6O3PS

Molecular Weight

400.66 g/mol

IUPAC Name

7-chloro-2-ethoxy-2-sulfanylidene-4,4-bis(trifluoromethyl)-1,3,2λ5-benzodioxaphosphinine

InChI

InChI=1S/C11H8ClF6O3PS/c1-2-19-22(23)20-8-5-6(12)3-4-7(8)9(21-22,10(13,14)15)11(16,17)18/h3-5H,2H2,1H3

InChI Key

GNUBUEVYUWKMHZ-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=S)OC2=C(C=CC(=C2)Cl)C(O1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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